2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid
Overview
Description
2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is a chemical compound with the molecular formula C7H10F2O2 It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a methyl group, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the use of cyclobutyl intermediates that are fluorinated and then subjected to acetic acid derivatization. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and subsequent hydrolysis to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to alcohols or other reduced forms.
Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity, while the acetic acid moiety can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biochemical pathways and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Difluorocyclobutyl)acetic acid
- 2-(3,3-Difluoro-1-ethylcyclobutyl)acetic acid
- 2-(3,3-Difluoro-1-propylcyclobutyl)acetic acid
Uniqueness
2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is unique due to the presence of both fluorine atoms and a methyl group on the cyclobutyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in other similar compounds, making it a distinct entity in chemical research.
Properties
IUPAC Name |
2-(3,3-difluoro-1-methylcyclobutyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-6(2-5(10)11)3-7(8,9)4-6/h2-4H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKLQNOSDXIRDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(F)F)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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